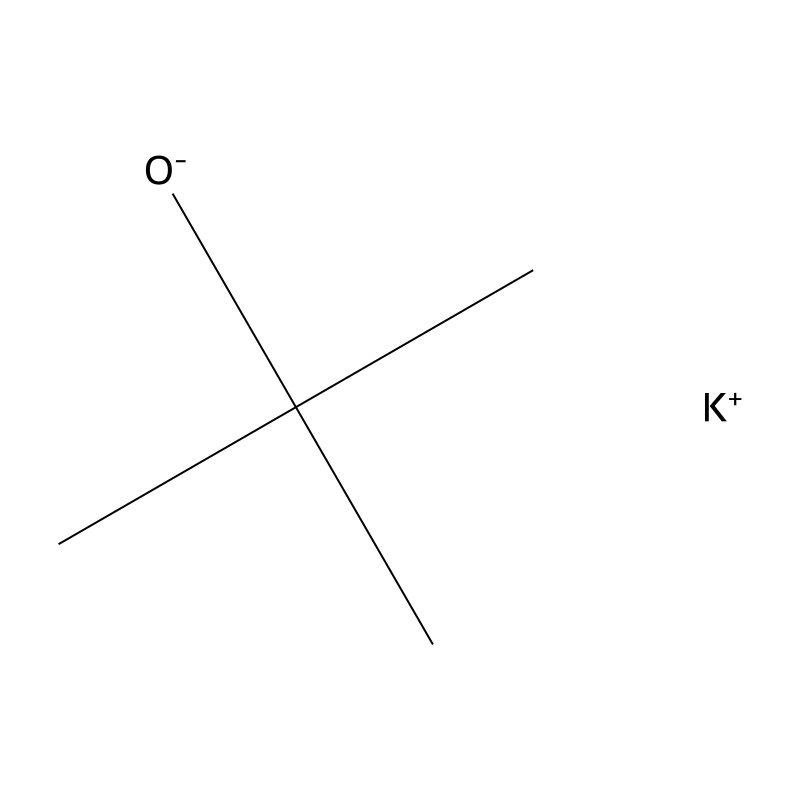

Potassium tert-butoxide

C4H10KO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H10KO

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

A Strong Base for Organic Reactions:

KOtBu is a strong base due to the weak C-H bond in the tert-butyl group (CH₃)₃C-. This allows it to readily abstract protons from various organic molecules, facilitating various reactions. Examples include:

- Deprotonation: KOtBu can deprotonate acidic compounds like alcohols, phenols, and terminal alkynes, generating reactive carbanions for further reactions. These carbanions can participate in nucleophilic addition, substitution, and rearrangement reactions .

- Acylation: KOtBu can be used to deprotonate terminal alkynes, generating carbanions that can react with acyl chlorides or anhydrides to form ketones or esters, respectively .

- Aldol Condensation: KOtBu can be employed as a base catalyst in aldol condensation reactions, promoting the condensation of carbonyl compounds with enolates to form β-hydroxycarbonyl compounds .

Catalyst in Coupling Reactions:

KOtBu can act as a catalyst in various coupling reactions, forming new carbon-carbon bonds. Examples include:

- Heck Reaction: KOtBu serves as a base catalyst in the Mizoroki-Heck reaction, facilitating the coupling of aryl halides with alkenes to form substituted alkenes (styrenes) .

- Suzuki-Miyaura Coupling: KOtBu can be used as a base in the Suzuki-Miyaura coupling reaction, promoting the coupling of aryl or vinyl halides with organoboron compounds to form biaryl or vinylated compounds .

Deprotection of Protected Groups:

KOtBu's ability to deprotonate various functional groups makes it useful for removing protecting groups commonly used in organic synthesis. For example, it can be used to cleave silyl ether protecting groups from alcohols or phenols .

Potassium tert-butoxide is a chemical compound with the formula . It appears as a colorless solid and is recognized as a strong base, with the pKa of its conjugate acid around 17. This compound is often utilized in organic synthesis due to its unique properties as a non-nucleophilic base. Potassium tert-butoxide crystallizes in a tetrameric cubane-like structure and can exist as various solvated forms depending on the solvent used, such as tetrahydrofuran or diethyl ether .

KOtBu deprotonates organic molecules by abstracting a proton (H⁺) using its highly basic t-BuO⁻ anion. The bulky tert-butyl group of the anion minimizes steric hindrance, allowing it to efficiently remove the proton from a wide range of substrates [2].

KOtBu is a highly reactive compound and poses several safety hazards:

- Strong base: Can cause severe skin burns and eye damage upon contact [2].

- Flammable: Can ignite spontaneously in air or upon contact with water [2].

- Reacts violently with water: Releases flammable hydrogen gas and heat [2].

Safety precautions:

- Handle KOtBu under an inert atmosphere like nitrogen using proper personal protective equipment (PPE) such as gloves, goggles, and a lab coat [2].

- Work in a well-ventilated fume hood.

- Avoid contact with water and other protic solvents.

Note

The information in this analysis is derived from the following scientific sources:

- Deprotonation: It effectively deprotonates terminal acetylenes and active methylene compounds, making it useful in dehydrohalogenation reactions. For instance, it reacts with chloroform to yield dichlorocarbene, which is valuable for cyclopropanation reactions .

- Elimination Reactions: In elimination reactions, potassium tert-butoxide tends to favor the formation of non-Zaitsev products (Hofmann products) due to its bulky nature, which inhibits sterically hindered pathways .

- Dimerization of Heterocyclic N-Oxides: It mediates the dimerization of heterocyclic N-oxides, producing symmetrical and non-symmetrical N-heterobiaryls without the need for transition metals .

Potassium tert-butoxide can be synthesized through several methods:

- Reaction with Potassium Metal: The most common method involves reacting dry tert-butanol with potassium metal under inert conditions. This process generates potassium tert-butoxide along with hydrogen gas .

- In Situ Generation: Often used in laboratories, potassium tert-butoxide is generated in situ due to its moisture sensitivity and tendency to degrade over time.

- Purification: The solid form can be purified by sublimation after being obtained from its solution .

Potassium tert-butoxide has diverse applications in organic synthesis:

- Base in Organic Reactions: It serves as a strong base in various organic reactions, including Wittig reactions and other nucleophilic substitutions where steric hindrance is a factor .

- Electron Transfer Reactions: Recent studies have explored its role as an electron donor in coupling reactions and other electron transfer processes .

- Synthesis of Biaryls: It is utilized in the synthesis of biaryls from aryl halides through radical mechanisms, highlighting its versatility in organic transformations .

Interaction studies of potassium tert-butoxide focus on its behavior in different solvent systems. For example:

- In polar solvents like dimethylformamide or dimethyl sulfoxide, it forms solvent-separated ion pairs that alter its reactivity compared to non-polar solvents like benzene where it retains its cluster structure .

- Its interactions with various additives can significantly influence its reactivity and selectivity in chemical transformations .

Potassium tert-butoxide belongs to a class of alkoxides that includes several similar compounds. Here are some comparisons:

| Compound | Formula | pKa (Conjugate Acid) | Characteristics |

|---|---|---|---|

| Sodium tert-butoxide | NaOC(CH₃)₃ | ~17 | Strong base; less sterically hindered |

| Lithium tert-butoxide | LiOC(CH₃)₃ | ~17 | Strong base; similar reactivity |

| Potassium ethoxide | KOC₂H₅ | ~16 | Less sterically hindered than tert-butoxide |

| Sodium ethoxide | NaOC₂H₅ | ~16 | Strong base; commonly used in organic synthesis |

Uniqueness of Potassium Tert-Butoxide: Its bulky structure leads to unique selectivity patterns in elimination reactions (favoring Hofmann products) that distinguish it from smaller alkoxides like sodium or lithium alkoxides. This steric hindrance makes potassium tert-butoxide particularly valuable for specific synthetic pathways where traditional bases may fail .

Homogeneous Hydrogenation of Ketones via KOtBu-Mediated Pathways

The base-catalyzed hydrogenation of ketones, first reported by Walling and Bollyky in the 1960s, has been redefined by modern mechanistic studies. Early proposals suggested a six-membered [2 + 2 + 2] cyclic transition state involving H₂, KOtBu, and the ketone. However, density functional theory (DFT) calculations in solution phase reveal a three-step mechanism:

- H–H Bond Cleavage: KOtBu abstracts a proton from tert-butanol, generating potassium hydride (KH) and tert-butoxide.

- Hydride Transfer: KH adds across the carbonyl group via a rate-determining transition state (ΔG‡ = 24.3 kcal/mol in THF), forming a potassium alkoxide intermediate.

- K/H Exchange: Proton transfer from tert-butanol completes the reduction, regenerating KOtBu.

This pathway contrasts with gas-phase simulations, where only two steps occur, highlighting solvent effects on intermediate stabilization. The reaction exhibits first-order kinetics in ketone, H₂, and base, with rate acceleration observed for larger alkali ions (Cs⁺ > Rb⁺ > K⁺). Applications include the reduction of robust, non-enolizable ketones like benzophenone under harsh conditions (200°C, >100 bar H₂), though recent work explores milder protocols using KOtBu in tandem with Ru catalysts.

Role in Transition Metal-Free Dehydrogenative C–H Silylation of Heteroaromatics

KOtBu enables direct C–H silylation of heteroaromatics (e.g., furans, thiophenes) with hydrosilanes, bypassing precious metal catalysts. Key mechanistic features include:

- Radical Chain Initiation: Homolytic cleavage of Si–H bonds in hypercoordinated silanes (detected via IR) or peroxide formation with trace O₂ generates silyl radicals.

- Regioselective Addition: Silyl radicals add to electron-rich heterocyclic positions (e.g., C2 of pyrrole), followed by β-hydrogen elimination to form C–Si bonds (Table 1).

- Reversibility and Equilibrium: The reaction equilibrates toward products due to H₂ evolution, with KOtBu modulating silane coordination states.

Table 1: Representative Yields in KOtBu-Catalyzed C–H Silylation

| Substrate | Silane | Yield (%) | Regioselectivity |

|---|---|---|---|

| Furan | PhMe₂SiH | 89 | α-position |

| Thiophene | Et₃SiH | 78 | β-position |

| N-Methylpyrrole | (i-Pr)₃SiH | 92 | C2 selectivity |

DFT studies corroborate a radical pathway, with computed activation barriers (ΔG‡ = 18–22 kcal/mol) aligning with experimental rates.

Base-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

KOtBu alone promotes biaryl coupling of aromatic C–H bonds, challenging the necessity of diamine ligands like 1,10-phenanthroline. Key observations include:

- Substrate Scope: Electron-deficient arenes (e.g., fluorobenzene) couple efficiently (70–85% yields), while electron-rich analogs require higher temperatures.

- Mechanistic Dichotomy: Two pathways compete:

- Catalyst Deactivation: Diamine ligands accelerate KOtBu decomposition, underscoring its standalone catalytic role.

Potassium tert-butoxide has emerged as a versatile radical initiator in numerous organic transformations, demonstrating remarkable ability to promote single electron transfer processes that initiate radical chain mechanisms [3]. The compound's role as a radical initiator stems from its unique electronic properties, with an oxidation potential of +0.10 V versus saturated calomel electrode, making it capable of donating electrons to suitable acceptor molecules [19]. This electrochemical characteristic enables potassium tert-butoxide to function effectively in transition-metal-free coupling reactions that proceed through radical intermediates [4].

Recent mechanistic investigations have revealed that potassium tert-butoxide promotes intramolecular cyclization reactions of aryl ethers, amines, and amides through single electron transfer pathways [3] [7]. These transformations proceed via initial electron transfer to generate aryl radical intermediates, which subsequently undergo kinetically favored 5-exo-trig cyclization followed by ring expansion [3]. The radical nature of these processes has been confirmed through electron paramagnetic resonance spectroscopy, which detected characteristic three-line patterns consistent with radical intermediates interacting with nitrogen nuclei [7].

The structural organization of potassium tert-butoxide significantly influences its radical initiating capabilities [25] [1]. The compound crystallizes as a tetrameric cubane-type cluster, adopting the formula [potassium tert-butoxide]₄, which persists in solid state, solution, and even gas phase conditions [25]. This tetrameric structure provides multiple potassium centers that can coordinate with substrates, facilitating electron transfer processes through inner-sphere mechanisms rather than simple outer-sphere electron transfer [1].

Computational studies using density functional theory have provided detailed insights into the radical initiation mechanisms [1] [9]. These calculations reveal that the dissociation of the potassium tert-butoxide tetramer to dimeric species is slightly endergonic by 8.9 kilocalories per mole, while complete dissociation to monomeric units requires 27.6 kilocalories per mole [40]. The dimeric form appears to be the active catalytic species under typical reaction conditions, with potassium coordination playing a crucial role in substrate activation [36].

Table 1: Thermodynamic and Electrochemical Properties of Potassium tert-Butoxide

| Parameter | Value | Reference |

|---|---|---|

| Oxidation potential (E_ox) | +0.10 V vs SCE | [19] |

| Thermodynamic pKa (conjugate acid in dimethyl sulfoxide) | 32.2 | [2] |

| Thermodynamic pKa (conjugate acid in water) | 17 | [25] |

| Single electron transfer from tert-butoxide to nitrostilbene (ΔE) | 1.03 V | [19] |

| Reduction potential of phenanthroline (E₁/₂) | -2.06 V | [4] |

| Reduction potential of aryl iodide (Epc) | -1.72 V | [4] |

| Reduction potential of aryl bromide (Epc) | -2.72 V | [4] |

The effectiveness of potassium tert-butoxide as a radical initiator is further enhanced by the formation of electron donor-acceptor complexes with various organic substrates [4] [5]. These complexes facilitate electron transfer by bringing the donor and acceptor components into close proximity and creating favorable orbital overlap for single electron transfer processes [6]. The formation of such complexes has been characterized through ultraviolet-visible spectroscopy, revealing distinctive absorption bands that indicate charge transfer character [4].

In dehydrogenative carbon-hydrogen silylation reactions, potassium tert-butoxide demonstrates its radical initiating capacity through the generation of trialkylsilyl radicals [9] [10]. These reactions proceed via initial formation of hypercoordinated silicon species, detected through infrared spectroscopy as pentacoordinate silicate complexes with characteristic silicon-hydrogen stretches [1]. The subsequent homolytic cleavage of weakened silicon-hydrogen bonds generates silyl radicals that propagate radical chain mechanisms [9].

Mechanistic Insights into β-Scission vs. Hydrogen Atom Transfer Pathways

The tert-butoxyl radical, generated through oxidation of potassium tert-butoxide, exhibits two primary reaction pathways: β-scission fragmentation and hydrogen atom transfer [1] [14]. The competition between these pathways depends critically on reaction conditions, particularly solvent polarity and temperature, with differential stabilization of transition states governing pathway selectivity [1]. Understanding these mechanistic alternatives is crucial for predicting and controlling product distributions in tert-butoxyl radical chemistry [14].

β-Scission represents an intramolecular fragmentation process where the tert-butoxyl radical undergoes carbon-carbon bond cleavage to generate acetone and a methyl radical [14] [27]. This pathway is thermodynamically favored in polar solvents that can stabilize the resulting charged intermediates and transition states [1]. The fragmentation follows a concerted mechanism with the breaking carbon-carbon bond and forming carbon-oxygen double bond occurring simultaneously [27]. Computational studies indicate that this process has an activation energy that decreases significantly in polar aprotic solvents such as dimethyl sulfoxide [1].

Hydrogen atom transfer represents an alternative pathway where the tert-butoxyl radical abstracts hydrogen atoms from suitable donors to form tert-butanol [14] [23]. This bimolecular process shows strong dependence on the nature of the hydrogen donor, with tertiary carbon-hydrogen bonds being particularly susceptible to abstraction due to the stability of the resulting tertiary carbon radicals [14]. The selectivity for tertiary over secondary carbon-hydrogen bonds can exceed 100:1 in favorable cases [23].

Table 2: Mechanistic Pathways in Potassium tert-Butoxide Radical Chemistry

| Reaction Type | Mechanism | Key Evidence | Reference |

|---|---|---|---|

| Intramolecular arylation via radical pathway | Single electron transfer → aryl radical → 5-exo-trig cyclization | Electron paramagnetic resonance detection of radicals, kinetic studies | [3] [7] |

| Dehydrogenative carbon-hydrogen silylation | Silyl radical chain via β-hydrogen scission | Radical clock experiments, density functional theory calculations | [9] [10] |

| Photoinduced dithiane cleavage | Charge transfer complex → photolysis → radical formation | Ultraviolet-visible spectroscopy, electron paramagnetic resonance analysis | [4] [5] |

| Nitrile hydration | Single electron transfer and ionic pathways | Radical scavenger studies | [21] |

| Counterion-controlled electron transfer to nitrostilbenes | tert-butoxide mediated single electron transfer → radical intermediates | Electron paramagnetic resonance spectroscopy, counterion effects | [19] [32] |

| Red-light driven oxazole synthesis | Chelation-assisted photoactivation → charge transfer | Fluorescence, mass spectrometry, electron paramagnetic resonance | [6] [22] |

Experimental studies using electron spin resonance spectroscopy have provided direct evidence for both β-scission and hydrogen atom transfer pathways [14] [23]. When tert-butyl hydroperoxide undergoes homolytic cleavage in the presence of biological membranes, both tert-butoxyl and methyl radicals are detected, confirming the occurrence of β-scission under physiological conditions [23]. The methyl radicals arise specifically from carbon-carbon bond cleavage within the tert-butoxyl radical, demonstrating the feasibility of this fragmentation pathway [14].

Solvent effects on pathway selectivity have been systematically investigated through product distribution analyses [1]. In non-polar solvents such as benzene and cyclohexane, hydrogen atom transfer predominates due to the reduced stabilization of the polar transition state associated with β-scission [1]. Conversely, polar aprotic solvents such as dimethyl sulfoxide favor β-scission by stabilizing the developing charge separation in the fragmentation transition state [1]. This solvent dependence reflects the fundamental difference in transition state polarities between the two competing pathways [1].

Table 3: Solvent and Temperature Effects on β-Scission vs Hydrogen Atom Transfer Pathways

| Solvent System | Favored Pathway | Selectivity Ratio | Temperature Effect |

|---|---|---|---|

| Non-polar solvents (benzene, cyclohexane) | Hydrogen Atom Transfer | High hydrogen atom transfer selectivity | Hydrogen atom transfer favored at lower temperatures |

| Polar aprotic solvents (dimethyl sulfoxide, dimethylformamide) | β-Scission fragmentation | High β-scission selectivity | β-Scission favored at higher temperatures |

| Protic solvents (tert-butanol) | Mixed pathways | Moderate selectivity | Temperature dependent equilibrium |

| Gas phase conditions | β-Scission predominant | Low hydrogen atom transfer selectivity | High temperature promotes fragmentation |

| Photochemical conditions | Depends on substrate and wavelength | Variable | Photochemical activation reduces temperature dependence |

Temperature effects on pathway competition reveal additional mechanistic details [1] [14]. Higher temperatures favor β-scission due to the entropic advantage of this unimolecular fragmentation process compared to the bimolecular hydrogen atom transfer [1]. The activation entropy for β-scission is significantly more positive than for hydrogen atom transfer, making the fragmentation pathway increasingly favorable as temperature increases [14]. This temperature dependence has been quantified through Arrhenius analysis of product distributions over a range of temperatures [1].

Computational investigations using density functional theory have elucidated the electronic factors governing pathway selectivity [9] [10]. The β-scission transition state involves significant charge transfer character, with developing positive charge on the departing methyl group and negative charge on the oxygen center [9]. This charge separation is stabilized by polar solvents through specific solvation interactions [10]. In contrast, the hydrogen atom transfer transition state maintains relatively neutral character, showing less sensitivity to solvent polarity [9].

Recent mechanistic studies have revealed that the tert-butoxyl radical can undergo metal-assisted β-scission processes in the presence of transition metal complexes [27]. Iron-catalyzed reactions show enhanced β-scission selectivity due to coordination of the tert-butoxyl radical to the metal center, which activates the carbon-carbon bond toward fragmentation [27]. This metal assistance provides an additional mechanistic pathway that can override the normal solvent and temperature preferences [27].

Electron Donor-Acceptor Complexes in Photoinduced Reactions

Potassium tert-butoxide forms distinctive electron donor-acceptor complexes with various organic substrates that serve as key intermediates in photoinduced transformations [4] [5] [6]. These complexes are characterized by charge transfer absorption bands in the visible region and enhanced reactivity under photochemical conditions [4]. The formation of such complexes represents a critical step in expanding the photochemical reactivity of otherwise photoinert organic molecules [6].

The most extensively studied electron donor-acceptor complex involves potassium tert-butoxide and 2,2-diphenyl-1,3-dithiane, which exhibits a characteristic ultraviolet absorption at 466-467 nanometers [4] [5]. This charge transfer band was initially attributed to direct complex formation between the tert-butoxide anion and the dithiane substrate [4]. However, subsequent investigations revealed that the actual electron donor is the dimsyl anion formed through deprotonation of dimethyl sulfoxide by potassium tert-butoxide [4] [5]. This discovery highlights the importance of considering solvent participation in electron donor-acceptor complex formation [5].

Mechanistic studies using electron paramagnetic resonance spectroscopy have confirmed the single electron transfer character of these photoinduced processes [6] [22]. Upon irradiation, the charge transfer complexes undergo homolytic cleavage to generate radical anion and radical cation pairs that subsequently react to form products [6]. The electron paramagnetic resonance spectra show characteristic signals consistent with organic radical intermediates, including distinctive hyperfine coupling patterns that provide structural information about the radical species [22].

Recent developments in red-light photocatalysis have demonstrated the formation of chelation-enhanced electron donor-acceptor complexes between potassium tert-butoxide and 2-halo N-propargyl benzamides [6] [22]. These systems utilize the potassium cation as a chelating agent to form six-membered metallocyclic complexes that exhibit enhanced charge transfer character [6]. The resulting complexes display bright yellow coloration and broad absorption extending to 800 nanometers, enabling activation with red light rather than the more commonly used blue light [22].

Table 4: Electron Donor-Acceptor Complex Formation in Photoinduced Reactions

| Donor Component | Acceptor Component | Complex Characteristics | Spectroscopic Evidence | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide | 2,2-Diphenyl-1,3-dithiane | Ultraviolet absorption at 466-467 nm | Ultraviolet-visible, electron paramagnetic resonance | [4] [5] |

| Dimsyl anion (dimethyl sulfoxide-derived) | Nitrostilbene derivatives | Radical anion formation via single electron transfer | Electron paramagnetic resonance, electrochemistry | [19] |

| Potassium-chelated substrate complex | 2-Halo N-propargyl benzamide | 6-Membered chelate, yellow charge transfer complex | Fluorescence, mass spectrometry, ultraviolet-visible | [6] [22] |

| Hypervalent silicate species | Triethylsilane | Pentacoordinate silicon-hydrogen species | Infrared spectroscopy, gas chromatography-mass spectrometry | [1] [9] |

| Potassium tert-butoxide tetramer | Trace oxygen species | Cubane-like tetrameric structure | Nuclear magnetic resonance, crystallography | [25] [1] |

The photoluminescence properties of these electron donor-acceptor complexes provide additional insights into their electronic structure [6] [22]. Non-fluorescent starting materials develop strong photoluminescence upon complex formation, with emission maxima typically occurring around 382 nanometers [22]. This fluorescence enhancement indicates significant electronic reorganization upon complex formation and provides a convenient spectroscopic probe for monitoring complex formation [6].

Fluorescence titration experiments have revealed the stoichiometry and binding constants for electron donor-acceptor complex formation [22]. Nuclear magnetic resonance titration studies show systematic upfield shifts of aromatic proton signals as potassium tert-butoxide concentration increases, indicating increased electron density in the aromatic system consistent with charge transfer complex formation [22]. These spectroscopic changes provide quantitative measures of complex stability and electronic structure [6].

High-resolution mass spectrometry has been employed to directly detect electron donor-acceptor complexes in solution [6] [22]. These studies reveal the formation of discrete ionic species with mass-to-charge ratios consistent with potassium-substrate adducts, confirming the participation of the potassium cation in complex formation [6]. The mass spectrometric evidence supports the proposed chelation model for complex formation and provides structural information about the coordination geometry [22].

Computational studies using density functional theory have provided detailed models for electron donor-acceptor complex formation and subsequent photochemical reactivity [6] [36]. These calculations reveal that the potassium cation plays a crucial role in positioning the substrate for optimal charge transfer interactions [36]. The computed electronic structures show significant charge transfer character in the ground state complexes, with even greater charge separation in the photoexcited states [6].

The photochemical reactivity of these electron donor-acceptor complexes demonstrates remarkable selectivity and efficiency [6] [22]. Light-dark cycling experiments confirm the essential role of photochemical activation, with product formation ceasing immediately upon removal of light and resuming upon re-illumination [22]. This photochemical control enables precise temporal regulation of reactivity and demonstrates the potential for developing photoresponsive chemical systems [6].

The mechanistic landscape of potassium tert-butoxide mediated bond formation encompasses both ionic and radical pathways, with the specific mechanism determining the efficiency and selectivity of the reaction. Understanding these competing pathways is crucial for rational catalyst design and reaction optimization.

Carbon-Carbon Bond Formation Mechanisms

Carbon-carbon bond formation mediated by potassium tert-butoxide proceeds through two distinct mechanistic pathways: ionic and radical mechanisms. The ionic mechanism involves dissociation of the tetrameric potassium tert-butoxide cluster into potassium cations and tert-butoxide anions, which then participate in bond formation processes [1]. Computational studies using density functional theory methods have revealed that the ionic pathway exhibits a lower activation energy of 15.1 kcal/mol compared to the radical mechanism, which requires 28.3 kcal/mol [1].

In the ionic mechanism, the rate-determining step involves deprotonation of the substrate by the tert-butoxide anion, generating a carbanion intermediate capable of nucleophilic attack on electrophilic centers [1]. The formation of pentacoordinate silicon intermediates has been detected experimentally through infrared spectroscopy, providing evidence for the proposed ionic pathway [1]. These intermediates undergo heterolytic cleavage to generate the desired carbon-carbon bond while regenerating the catalytic species.

The radical mechanism operates through a different pathway wherein the potassium tert-butoxide tetramer remains intact and facilitates hydrogen atom abstraction from the substrate [1]. The resulting radical species can then participate in carbon-carbon bond formation through radical coupling reactions. While this pathway requires higher activation energy, it can proceed under milder conditions and may be favored in the presence of radical initiators or under photochemical conditions [2].

Carbon-Nitrogen Bond Formation Pathways

Carbon-nitrogen bond construction mediated by potassium tert-butoxide exhibits remarkable mechanistic diversity, with both ionic and radical pathways playing important roles depending on the reaction conditions and substrate structure. The ionic mechanism for carbon-nitrogen bond formation typically involves the formation of potassium enolate intermediates, which undergo nucleophilic attack on imines or other nitrogen-containing electrophiles [3].

Computational investigations have revealed that the ionic pathway for carbon-nitrogen bond formation exhibits excellent stereoselectivity, with the transition state energy calculated at 14.2 kcal/mol [3]. The key feature of this mechanism is the coordination of the imine nitrogen to potassium centers, which stabilizes the transition state and controls the stereochemical outcome. The formation of chair-like transition states with favorable nitrogen-potassium interactions leads to preferential formation of the anti-diastereomer [3].

The radical pathway for carbon-nitrogen bond formation involves hydrogen atom abstraction by tert-butoxy radicals, generating carbon-centered radicals that can couple with nitrogen-centered radicals [4]. This mechanism requires higher activation energy (24.7 kcal/mol) and typically results in lower selectivity due to the non-directional nature of radical coupling reactions [4]. However, radical pathways can be advantageous for constructing sterically hindered carbon-nitrogen bonds that would be difficult to form through ionic mechanisms.

Carbon-Sulfur Bond Construction Mechanisms

Carbon-sulfur bond formation represents a particularly challenging transformation due to the nucleophilic nature of sulfur and the potential for competing side reactions. Potassium tert-butoxide mediated carbon-sulfur bond construction can proceed through both ionic and radical mechanisms, with the choice of pathway significantly influencing the reaction outcome.

The ionic mechanism for carbon-sulfur bond formation involves the formation of pentacoordinate silicate intermediates when trialkylsilanes are present in the reaction mixture [5]. These intermediates undergo nucleophilic attack by sulfur nucleophiles, leading to regioselective carbon-sulfur bond formation. The calculated activation energy for this pathway is 23.6 kcal/mol, with deprotonation serving as the rate-determining step [5].

Radical pathways for carbon-sulfur bond formation typically involve the generation of silyl radicals through homolytic cleavage of silicon-hydrogen bonds [4]. These radicals can then participate in carbon-sulfur bond formation through radical addition reactions. The activation energy for this pathway is calculated at 25.0 kcal/mol, with the radical addition step being rate-determining [4]. While the radical pathway exhibits higher activation energy, it can provide access to unique carbon-sulfur bond connectivities that are not accessible through ionic mechanisms.

Solvent Effects on Cluster Structures and Reactivity Profiles

The aggregation state and reactivity of potassium tert-butoxide are profoundly influenced by the choice of solvent and the presence of coordinating additives. Understanding these solvent effects is essential for optimizing reaction conditions and predicting catalytic performance.

Cluster Structures in Different Solvents

Potassium tert-butoxide adopts different aggregation states depending on the solvent environment. In non-coordinating solvents such as benzene, the compound exists as a tetrameric cubane-like cluster with high dissociation energy of 30.2 kcal/mol [6]. This highly aggregated structure exhibits reduced basicity and reactivity due to the strong potassium-oxygen interactions within the cluster.

In tetrahydrofuran, potassium tert-butoxide maintains its tetrameric structure but exhibits enhanced reactivity compared to benzene solutions [7]. The dissociation energy in tetrahydrofuran is 25.9 kcal/mol, indicating partial solvation of the cluster while maintaining the basic tetrameric framework [7]. The coordination of tetrahydrofuran molecules to potassium centers provides moderate basicity enhancement without complete cluster disruption.

Dimethyl sulfoxide represents a particularly effective solvent for potassium tert-butoxide chemistry due to its strong coordinating ability [8]. In dimethyl sulfoxide, the tetrameric cluster undergoes significant disruption, forming ion-paired structures with a dissociation energy of only 8.5 kcal/mol [8]. This dramatic reduction in aggregation leads to high basicity enhancement and increased reactivity toward substrates.

Crown Ether Coordination Effects

The addition of crown ethers to potassium tert-butoxide solutions results in dramatic changes in cluster structure and reactivity. 18-Crown-6 forms stable complexes with potassium cations, leading to the formation of separated ion pairs with dissociation energies as low as 5.2 kcal/mol in tetrahydrofuran [9]. This complexation effectively generates "naked" tert-butoxide anions with very high basicity and nucleophilicity.

The crown ether coordination effect is particularly pronounced in the presence of dimethyl sulfoxide, where the dissociation energy drops to 3.8 kcal/mol [8]. The synergistic effect of crown ether coordination and dimethyl sulfoxide solvation creates highly reactive tert-butoxide species capable of promoting challenging transformations under mild conditions.

Crown ether complexation also influences the stereochemical outcome of reactions by altering the coordination environment around potassium centers [10]. In asymmetric transformations, chiral crown ethers can induce enantioselectivity by creating a chiral environment around the metal center, leading to preferential formation of one enantiomer over the other.

Ion Pair Formation and Reactivity

The nature of ion pairing in potassium tert-butoxide solutions has profound implications for reactivity and selectivity. Contact ion pairs, which predominate in non-coordinating solvents, exhibit reduced reactivity due to strong electrostatic interactions between potassium cations and tert-butoxide anions [11]. These tight ion pairs limit the availability of reactive tert-butoxide species for substrate activation.

Solvent-separated ion pairs, formed in coordinating solvents or in the presence of crown ethers, exhibit dramatically enhanced reactivity [11]. The increased separation between cation and anion reduces electrostatic stabilization, making the tert-butoxide anion more available for nucleophilic attack and base-catalyzed reactions.

The influence of ion pairing extends to the mechanism of bond formation reactions. In systems with tight ion pairs, reactions typically proceed through ionic mechanisms involving coordinated potassium centers. In contrast, systems with separated ion pairs may favor radical mechanisms due to the increased availability of free tert-butoxide anions capable of single electron transfer processes [12].

Computational Modeling of Transition States in Base-Catalyzed Processes

Computational modeling using density functional theory methods has provided unprecedented insights into the transition state structures and mechanisms of potassium tert-butoxide catalyzed reactions. These studies have revealed the molecular-level details of bond formation processes and provided guidelines for rational catalyst design.

Density Functional Theory Methodologies

The computational investigation of potassium tert-butoxide mediated reactions requires careful selection of density functional theory methods and basis sets to accurately describe the electronic structure and energetics of the systems. The M062X functional with 6-311++G(d,p) basis set has proven particularly effective for studying transition states involving potassium tert-butoxide [1] [3]. This functional provides balanced treatment of both ionic and radical character in the transition states while accurately capturing dispersion interactions.

The inclusion of solvation effects through continuum solvation models such as the conductor-like polarizable continuum model and the solvation model based on density is crucial for obtaining quantitatively accurate results [1] [3]. These models account for the stabilization of ionic intermediates and transition states by polar solvents, which is essential for understanding the experimentally observed reactivity patterns.

Computational studies have revealed that the dissociation of potassium tert-butoxide tetramers to dimers is slightly endergonic by 8.9 kcal/mol, while dissociation to monomers requires 27.6 kcal/mol [13]. These energetic considerations suggest that dimeric potassium tert-butoxide species are the most likely active catalysts under typical reaction conditions.

Transition State Structures and Energetics

Computational modeling has provided detailed insights into the transition state structures for various bond formation processes. In carbon-hydrogen silylation reactions, the transition state features a pentacoordinate silicon center coordinated to tert-butoxide ligands [1]. The calculated activation energy of 15.1 kcal/mol for this process is consistent with the mild reaction conditions required experimentally.

For carbon-nitrogen bond formation reactions, computational studies have revealed that the transition state adopts a chair-like geometry with favorable nitrogen-potassium interactions [3]. The calculated activation energy of 14.2 kcal/mol reflects the stabilization provided by these interactions. The stereochemical outcome of the reaction is determined by the relative stability of different transition state conformations, with anti-selective pathways favored by 2.3 kcal/mol.

Ketone hydrogenation reactions catalyzed by potassium tert-butoxide exhibit transition state energies of 26.8 kcal/mol, with the rate-determining step involving hydride transfer to the carbonyl carbon [14]. The computational studies have revealed that the reaction proceeds through a stepwise mechanism involving potassium hydride intermediates rather than a concerted process.

Regioselectivity and Stereoselectivity Predictions

Computational modeling has proven invaluable for predicting the regioselectivity and stereoselectivity of potassium tert-butoxide catalyzed reactions. In carbon-hydrogen functionalization reactions, calculations correctly predict the preference for C2 versus C3 substitution in heterocyclic substrates, with C2 deprotonation favored by 3.8 kcal/mol [1].

The computational prediction of stereoselectivity in carbon-nitrogen bond formation reactions demonstrates the power of theoretical methods for understanding asymmetric catalysis [3]. The calculations reveal that the diastereoselectivity is controlled by specific interactions between the substrate and the potassium centers in the transition state, with the more stable transition state leading to the experimentally observed major product.

Computational studies have also provided insights into the factors controlling the Hofmann versus Zaitsev selectivity in elimination reactions [15]. The calculations show that the steric bulk of the tert-butoxide base favors removal of protons from less hindered positions, leading to the formation of less substituted alkenes. This computational prediction is consistent with experimental observations and provides a molecular-level understanding of the selectivity patterns.

Physical Description

Light yellow solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H228 (86.08%): Flammable solid [Danger Flammable solids];

H252 (42.97%): Self-heating in large quantities;

may catch fire [Warning Self-heating substances and mixtures];

H302 (50.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (23.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

2-Propanol, 2-methyl-, potassium salt (1:1): ACTIVE